molecular formula C8H11ClN2 B12632515 2-Chloro-5-methyl-4-propylpyrimidine

2-Chloro-5-methyl-4-propylpyrimidine

Cat. No.: B12632515
M. Wt: 170.64 g/mol
InChI Key: PMIXRLLHFSXPGP-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-4-propylpyrimidine is an organic compound with the molecular formula C8H11ClN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methyl-4-propylpyrimidine typically involves the chlorination of 5-methyl-4-propylpyrimidine. One common method includes the reaction of 5-methyl-4-propylpyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds with the substitution of a hydrogen atom by a chlorine atom at the 2-position of the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves the use of chlorinating agents and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methyl-4-propylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products like 2-amino-5-methyl-4-propylpyrimidine or 2-thio-5-methyl-4-propylpyrimidine are formed.

    Oxidation Products: Pyrimidine N-oxides are the major products.

    Reduction Products: Dihydropyrimidines are formed as major products.

Scientific Research Applications

2-Chloro-5-methyl-4-propylpyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-4-propylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The exact pathways and targets are subject to ongoing research, but it is believed to exert its effects through binding to active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

  • 4-Chloro-2-methyl-5-propylpyrimidine
  • 2-Chloro-5-methyl-4-phenylpyrimidine
  • 2-Chloro-5-methyl-4-(phenylsulfanyl)pyrimidine

Comparison: 2-Chloro-5-methyl-4-propylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-chloro-5-methyl-4-propylpyrimidine

InChI

InChI=1S/C8H11ClN2/c1-3-4-7-6(2)5-10-8(9)11-7/h5H,3-4H2,1-2H3

InChI Key

PMIXRLLHFSXPGP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC=C1C)Cl

Origin of Product

United States

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